Cas no 38576-77-1 (N,N-Dimethyl-4-sulfamoylbenzamide)
N,N-Dimethyl-4-sulfamoylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 4-(aminosulfonyl)-N,N-dimethyl-
- 4-(aminosulfonyl)-N,N-dimethylBenzamide
- N,N-dimethyl-4-sulfamoylbenzamide
- CHEMBL75537
- CS-0232817
- G59380
- DTXSID60438587
- DA-06254
- Z385450594
- AKOS008933014
- SCHEMBL3574315
- PATCOXOSYWGZRL-UHFFFAOYSA-N
- 38576-77-1
- EN300-128880
- N,N-Dimethyl-4-sulfamoylbenzamide
-
- Inchi: 1S/C9H12N2O3S/c1-11(2)9(12)7-3-5-8(6-4-7)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14)
- InChI Key: PATCOXOSYWGZRL-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(N(C)C)=O)=CC=1)(N)(=O)=O
Computed Properties
- Exact Mass: 228.05696
- Monoisotopic Mass: 228.05686342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 88.8Ų
Experimental Properties
- PSA: 80.47
N,N-Dimethyl-4-sulfamoylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B413738-10mg |
N,N-Dimethyl-4-sulfamoylbenzamide |
38576-77-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B413738-50mg |
N,N-Dimethyl-4-sulfamoylbenzamide |
38576-77-1 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B413738-100mg |
N,N-Dimethyl-4-sulfamoylbenzamide |
38576-77-1 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-128880-0.05g |
N,N-dimethyl-4-sulfamoylbenzamide |
38576-77-1 | 95% | 0.05g |
$151.0 | 2023-11-13 | |
| Enamine | EN300-128880-0.1g |
N,N-dimethyl-4-sulfamoylbenzamide |
38576-77-1 | 95% | 0.1g |
$225.0 | 2023-11-13 | |
| Enamine | EN300-128880-0.25g |
N,N-dimethyl-4-sulfamoylbenzamide |
38576-77-1 | 95% | 0.25g |
$321.0 | 2023-11-13 | |
| Enamine | EN300-128880-0.5g |
N,N-dimethyl-4-sulfamoylbenzamide |
38576-77-1 | 95% | 0.5g |
$506.0 | 2023-11-13 | |
| Enamine | EN300-128880-1.0g |
N,N-dimethyl-4-sulfamoylbenzamide |
38576-77-1 | 95% | 1g |
$649.0 | 2023-05-26 | |
| Enamine | EN300-128880-2.5g |
N,N-dimethyl-4-sulfamoylbenzamide |
38576-77-1 | 95% | 2.5g |
$1272.0 | 2023-11-13 | |
| Enamine | EN300-128880-5.0g |
N,N-dimethyl-4-sulfamoylbenzamide |
38576-77-1 | 95% | 5g |
$1882.0 | 2023-05-26 |
N,N-Dimethyl-4-sulfamoylbenzamide Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on N,N-Dimethyl-4-sulfamoylbenzamide
Introduction to N,N-Dimethyl-4-sulfamoylbenzamide (CAS No. 38576-77-1)
N,N-Dimethyl-4-sulfamoylbenzamide, a compound with the chemical formula C10H13NO3S, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound is characterized by its unique structural features, which include a benzamide core substituted with a sulfamoyl group and dimethylamino groups. The presence of these functional groups makes it a versatile intermediate in the synthesis of various pharmacologically active agents. The CAS number 38576-77-1 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and research continuity.
The N,N-Dimethyl-4-sulfamoylbenzamide molecule has garnered attention due to its potential applications in drug development. Its structural framework allows for modifications that can enhance its bioactivity, making it a valuable candidate for further investigation. Recent studies have highlighted its role as a precursor in the synthesis of novel sulfonamide derivatives, which are known for their broad spectrum of biological activities.
In the realm of medicinal chemistry, sulfonamide derivatives have long been recognized for their therapeutic potential. The sulfamoyl group in N,N-Dimethyl-4-sulfamoylbenzamide contributes to its reactivity and interaction with biological targets. This feature has been exploited in the development of drugs that target bacterial infections, inflammation, and even certain types of cancer. The dimethylamino substituents further enhance the compound's solubility and metabolic stability, making it an attractive candidate for pharmacological applications.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of molecules like N,N-Dimethyl-4-sulfamoylbenzamide with high accuracy. These computational models have been instrumental in designing derivatives with improved efficacy and reduced side effects. For instance, studies have shown that modifications to the benzamide core can significantly alter the compound's interactions with enzymes and receptors, leading to more targeted therapeutic effects.
The synthesis of N,N-Dimethyl-4-sulfamoylbenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the condensation of 4-sulfonyl chloride with dimethylamine followed by amidation with an appropriate amine or carboxylic acid derivative. Advances in green chemistry have also led to the development of more sustainable synthetic methods, reducing waste and energy consumption without compromising on product quality.
The biological activity of N,N-Dimethyl-4-sulfamoylbenzamide has been extensively studied in vitro and in vivo. Research has demonstrated its potential as an anti-inflammatory agent by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, preclinical studies have shown promising results in its ability to modulate enzymatic pathways involved in cancer progression. These findings have opened new avenues for developing novel therapeutic strategies using sulfonamide derivatives.
The pharmaceutical industry has shown significant interest in exploring new applications for N,N-Dimethyl-4-sulfamoylbenzamide. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate laboratory findings into clinical trials. These collaborations aim to validate the therapeutic potential of this compound and identify optimal dosing regimens for different indications.
Regulatory considerations play a crucial role in the development and commercialization of new drugs. The safety and efficacy of N,N-Dimethyl-4-sulfamoylbenzamide must be rigorously evaluated through preclinical toxicity studies and clinical trials before it can be approved for human use. Regulatory agencies such as the FDA and EMA provide guidelines that ensure thorough testing and documentation to protect patient safety.
The future prospects for N,N-Dimethyl-4-sulfamoylbenzamide are promising, given its unique structural properties and potential therapeutic applications. Ongoing research is focused on optimizing its chemical structure to enhance bioavailability, reduce toxicity, and improve overall efficacy. Additionally, exploring new synthetic pathways could lead to cost-effective production methods, making this compound more accessible for widespread use.
In conclusion, N,N-Dimethyl-4-sulfamoylbenzamide (CAS No. 38576-77-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features, combined with recent advancements in drug design and synthesis, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing various health challenges worldwide.
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